molecular formula C23H18ClN3O2 B11113282 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol

Cat. No.: B11113282
M. Wt: 403.9 g/mol
InChI Key: FZWDYPREYBVEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol typically involves multi-step organic reactions. The process may start with the formation of the pyrimidine ring, followed by the introduction of the amino and phenyl groups. The final step often involves the methoxylation of the phenol group with the chlorophenyl moiety.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale organic synthesis techniques, including batch reactors and continuous flow reactors. The reaction conditions are optimized for yield and purity, often involving catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenol group.

    Reduction: Reduction reactions can occur at the amino group.

    Substitution: Substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution may introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

Medicine

Industry

In the industrial sector, it may be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-diphenylpyrimidine
  • 2-(4-Chlorophenyl)-5-phenylpyrimidine
  • 2-(2-Amino-4-chlorophenyl)-5-phenylpyrimidine

Uniqueness

The uniqueness of 2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H18ClN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

2-(2-amino-5-phenylpyrimidin-4-yl)-5-[(3-chlorophenyl)methoxy]phenol

InChI

InChI=1S/C23H18ClN3O2/c24-17-8-4-5-15(11-17)14-29-18-9-10-19(21(28)12-18)22-20(13-26-23(25)27-22)16-6-2-1-3-7-16/h1-13,28H,14H2,(H2,25,26,27)

InChI Key

FZWDYPREYBVEBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC(=CC=C4)Cl)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.